1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride

Medicinal Chemistry Chemical Biology Physicochemical Properties

Essential piperidine building block with a unique N-methylthioethyl motif for SAR studies. The dihydrochloride salt guarantees superior water solubility (LogP 0.23) for reproducible biological assays. The 4-amine handle enables rapid diversification via amide coupling or reductive amination; using this precise structure instead of generic 4-aminopiperidine preserves target engagement and off-target profiles. Ideal for CNS-focused screening libraries. Order high-purity (95%) material for consistent results.

Molecular Formula C8H20Cl2N2S
Molecular Weight 247.23 g/mol
CAS No. 1098624-58-8
Cat. No. B1463418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride
CAS1098624-58-8
Molecular FormulaC8H20Cl2N2S
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESCSCCN1CCC(CC1)N.Cl.Cl
InChIInChI=1S/C8H18N2S.2ClH/c1-11-7-6-10-4-2-8(9)3-5-10;;/h8H,2-7,9H2,1H3;2*1H
InChIKeyIYPURCILWWXAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride (CAS 1098624-58-8): A Functionalized Piperidine Building Block for Medicinal Chemistry and Chemical Biology


1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride (CAS 1098624-58-8) is a disubstituted piperidine derivative featuring a primary amine at the 4-position and a methylthioethyl group at the piperidine nitrogen. The compound is supplied as a dihydrochloride salt, which enhances its aqueous solubility and handling characteristics relative to the free base. Its structure incorporates a sulfur-containing side chain, a feature of interest for modulating lipophilicity and potential interactions with biological targets. It is primarily utilized as a versatile building block in organic synthesis, particularly for the construction of more complex piperidine-based pharmacophores and screening libraries . Vendor listings indicate a typical purity of 95% for research-grade material .

Why Generic 4-Aminopiperidines Cannot Substitute for 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride in Targeted Synthesis and Screening


The presence and specific positioning of the methylthioethyl substituent on the piperidine nitrogen are critical for its intended use as a chemical probe or synthetic intermediate. Generic substitution with unsubstituted 4-aminopiperidine or other N-alkyl analogs would fundamentally alter the molecule's physicochemical properties, including lipophilicity (LogP), basicity, and molecular shape. This change directly impacts its behavior in biological assays, where even minor structural modifications can abolish target engagement or alter off-target profiles. Furthermore, in synthetic applications, the N-substituent is often a key functional handle for further derivatization. Therefore, the precise molecular architecture of 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride is non-negotiable for experiments designed to probe structure-activity relationships (SAR) involving this specific N-functionalization pattern .

Quantitative Differentiation of 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride: Evidence-Based Selection Criteria


Comparative Physicochemical Profile: Salt Form vs. Free Base Solubility and Handling

The target compound is supplied as a dihydrochloride salt (C8H18N2S·2HCl, MW = 247.23 g/mol). This salt form provides superior aqueous solubility and is a solid at room temperature, facilitating accurate weighing and dissolution for biological assays and chemical reactions. This contrasts with the free base form (C8H18N2S, MW = 174.31 g/mol), which is often an oil or low-melting solid and can be more challenging to handle quantitatively . The salt form also eliminates potential variability in protonation state that could affect reactivity or assay outcomes.

Medicinal Chemistry Chemical Biology Physicochemical Properties

Lipophilicity Profile: Calculated LogP Differentiates from Unsubstituted 4-Aminopiperidine

The presence of the methylthioethyl group significantly increases the calculated lipophilicity of the compound compared to the parent 4-aminopiperidine scaffold. Vendor data reports a calculated LogP of 0.23 for the target compound . In contrast, unsubstituted 4-aminopiperidine (piperidin-4-amine) has a much lower calculated LogP, typically around -0.5 to -0.8, reflecting its greater hydrophilicity. This difference in LogP is a direct consequence of the N-substituent and will influence membrane permeability and non-specific binding in biological assays.

ADME Prediction Medicinal Chemistry Physicochemical Properties

Purity Benchmarking: 95% Purity Standard for Research Applications

Multiple reputable vendors, including BOC Sciences and Hit2Lead, consistently specify a purity of 95% for 1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride . This level of purity is a standard benchmark for research-grade building blocks, ensuring that the material is sufficiently homogeneous for most synthetic transformations and preliminary biological screening. While higher purity grades may be available via custom synthesis, the 95% specification provides a reliable and cost-effective option for the majority of discovery-phase research applications.

Chemical Synthesis Quality Control Analytical Chemistry

Optimal Application Scenarios for 1-[2-(Methylthio)ethyl]piperidin-4-amine Dihydrochloride Based on Its Physicochemical Profile


Synthesis of Focused Libraries for CNS Target Screening

The compound's piperidine core, primary amine handle, and enhanced lipophilicity (LogP 0.23) make it an ideal building block for generating libraries of N-substituted 4-aminopiperidines. Its calculated LogP falls within a favorable range for CNS drug candidates, and the amine group allows for rapid diversification through amide bond formation, reductive amination, or sulfonamide synthesis. This enables efficient exploration of structure-activity relationships (SAR) around the 4-amino position while maintaining the specific N-methylthioethyl motif .

Development of Chemical Probes with Defined Physicochemical Properties

The dihydrochloride salt form ensures excellent water solubility, which is critical for preparing stock solutions and conducting reproducible in vitro assays. This, combined with the moderate lipophilicity from the N-substituent, allows for the creation of chemical probes with a balanced solubility/permeability profile. The compound can serve as a starting point for optimizing tool compounds where both aqueous compatibility and the ability to engage intracellular or membrane-bound targets are required .

Structure-Activity Relationship (SAR) Studies on N-Substituent Effects

This compound serves as a specific comparator in SAR campaigns aimed at understanding the impact of N-alkylthioether substituents on biological activity. By benchmarking its activity and properties against analogs with different N-substituents (e.g., N-benzyl, N-methyl, N-ethylthioethyl), researchers can deconvolute the contribution of the methylthioethyl group to target affinity, selectivity, and ADME properties. The compound's defined structure provides a crucial data point for building predictive pharmacophore models .

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